Cas no 1152029-24-7 (3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile)

3-[3,5-Bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile is a fluorinated organic compound featuring a phenyl ring substituted with two trifluoromethyl groups at the 3- and 5-positions, along with a hydroxypropanenitrile moiety. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications. The nitrile and hydroxyl functional groups offer versatile reactivity for further synthetic modifications, such as reductions or nucleophilic additions. This compound is particularly useful as an intermediate in the synthesis of biologically active molecules, where its electron-withdrawing trifluoromethyl groups can influence binding affinity and pharmacokinetic properties. Its structural features also contribute to improved resistance to enzymatic degradation.
3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile structure
1152029-24-7 structure
Product name:3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile
CAS No:1152029-24-7
MF:C11H7F6NO
Molecular Weight:283.169803857803
CID:6121609
PubChem ID:81655977

3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile 化学的及び物理的性質

名前と識別子

    • 3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile
    • β-Hydroxy-3,5-bis(trifluoromethyl)benzenepropanenitrile
    • 3-[3,5-Bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile
    • 1152029-24-7
    • AKOS020235893
    • FQMBQUBRNIUKPI-UHFFFAOYSA-N
    • EN300-1938628
    • インチ: 1S/C11H7F6NO/c12-10(13,14)7-3-6(9(19)1-2-18)4-8(5-7)11(15,16)17/h3-5,9,19H,1H2
    • InChIKey: FQMBQUBRNIUKPI-UHFFFAOYSA-N
    • SMILES: C(C1C=C(C=C(C=1)C(F)(F)F)C(O)CC#N)(F)(F)F

計算された属性

  • 精确分子量: 283.04318282g/mol
  • 同位素质量: 283.04318282g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 332
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44Ų
  • XLogP3: 2.5

3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1938628-2.5g
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile
1152029-24-7
2.5g
$1089.0 2023-09-17
Enamine
EN300-1938628-10.0g
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile
1152029-24-7
10g
$3376.0 2023-05-31
Enamine
EN300-1938628-5.0g
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile
1152029-24-7
5g
$2277.0 2023-05-31
Enamine
EN300-1938628-0.5g
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile
1152029-24-7
0.5g
$535.0 2023-09-17
Enamine
EN300-1938628-1.0g
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile
1152029-24-7
1g
$785.0 2023-05-31
Enamine
EN300-1938628-0.05g
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile
1152029-24-7
0.05g
$468.0 2023-09-17
Enamine
EN300-1938628-5g
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile
1152029-24-7
5g
$1614.0 2023-09-17
Enamine
EN300-1938628-0.25g
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile
1152029-24-7
0.25g
$513.0 2023-09-17
Enamine
EN300-1938628-0.1g
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile
1152029-24-7
0.1g
$490.0 2023-09-17
Enamine
EN300-1938628-10g
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile
1152029-24-7
10g
$2393.0 2023-09-17

3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile 関連文献

3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrileに関する追加情報

Introduction to 3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile (CAS No. 1152029-24-7)

3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile, identified by its Chemical Abstracts Service (CAS) number 1152029-24-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of nitriles and features a unique structural motif characterized by a phenyl ring substituted with two trifluoromethyl groups and a hydroxyl-containing side chain. The presence of multiple fluorine atoms introduces distinctive electronic and steric properties, making this molecule a valuable candidate for various applications.

The trifluoromethyl group is a key structural feature that influences the reactivity and functionality of the compound. Fluorine atoms are known for their ability to enhance metabolic stability, lipophilicity, and binding affinity, which are critical factors in drug design. In recent years, compounds incorporating trifluoromethyl groups have been extensively studied due to their potential in improving pharmacokinetic profiles and therapeutic efficacy. The bis(trifluoromethyl)phenyl moiety further amplifies these effects, providing a robust scaffold for medicinal chemists to explore.

The hydroxypropanenitrile backbone of this compound introduces both polar and hydrophobic interactions, allowing for versatile interactions with biological targets. This dual functionality makes it an intriguing candidate for the development of novel pharmaceutical agents. Additionally, the compound’s nitrile group can serve as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives with tailored properties.

Recent advancements in computational chemistry have highlighted the importance of understanding the electronic structure of such compounds. The trifluoromethyl groups significantly alter the electron density distribution around the phenyl ring, influencing its reactivity in various chemical transformations. Studies have demonstrated that these modifications can enhance the compound’s ability to interact with enzymes and receptors, making it a promising candidate for drug discovery efforts.

In the realm of materials science, 3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile has been explored for its potential in developing advanced polymers and coatings. The incorporation of fluorine atoms into polymer backbones can lead to materials with improved thermal stability, chemical resistance, and mechanical strength. These properties are particularly valuable in applications where harsh environmental conditions are encountered, such as in aerospace or automotive industries.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and fluorochemical transformations, have been employed to achieve high yields and purity. The development of efficient synthetic routes is crucial for scaling up production and making this compound more accessible for industrial applications.

Research has also focused on understanding the biological activity of derivatives of 3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile. Preliminary studies suggest that modifications to the hydroxyl group or the nitrile moiety can lead to compounds with enhanced bioactivity against various disease targets. For instance, derivatives of this scaffold have shown promise in inhibiting certain kinases and enzymes implicated in inflammatory diseases and cancer. These findings underscore the potential of this compound as a lead structure for further medicinal chemistry optimization.

The impact of fluorine substitution on the electronic properties of aromatic systems has been extensively documented in academic literature. Computational studies have revealed that the presence of trifluoromethyl groups can significantly alter the HOMO-LUMO gap, influencing charge transport properties in organic semiconductors. This knowledge is particularly relevant in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices where fluorinated aromatic compounds are increasingly used.

In conclusion, 3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile (CAS No. 1152029-24-7) represents a fascinating example of how structural modifications can tailor the properties of organic compounds for diverse applications. Its unique combination of electronic and steric features makes it a valuable tool in pharmaceutical research and materials science. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping future advancements across multiple scientific disciplines.

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